4-Chloro-3-nitropyridine synthesis from 4-hydroxy-3-nitropyridine
4-Chloro-3-nitropyridine synthesis from 4-hydroxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 4-chloro-3-nitropyridine from 4-hydroxy-3-nitropyridine (B47278), a crucial transformation in the production of various pharmaceutical intermediates. This document details the chemical and physical properties of the compounds involved, outlines various experimental protocols, and presents a comparative analysis of different synthetic methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of the reactant, 4-hydroxy-3-nitropyridine, and the product, 4-chloro-3-nitropyridine, is presented below for easy reference.
| Property | 4-Hydroxy-3-nitropyridine | 4-Chloro-3-nitropyridine |
| CAS Number | 5435-54-1 | 13091-23-1[1] |
| Molecular Formula | C₅H₄N₂O₃[2] | C₅H₃ClN₂O₂[1] |
| Molecular Weight | 140.10 g/mol [2] | 158.54 g/mol [1] |
| Appearance | Yellow crystalline solid/powder[3][4] | Pale yellow to yellow crystalline solid[5] |
| Melting Point | 285 °C (dec.) | 35-50 °C |
| Boiling Point | 199 °C (lit.)[3] | 95 °C (5 Torr) |
| Solubility | Soluble in water[3] | Insoluble in water |
Synthesis Methodologies: A Comparative Overview
The conversion of 4-hydroxy-3-nitropyridine to 4-chloro-3-nitropyridine is typically achieved through chlorination using various reagents. The choice of chlorinating agent significantly impacts the reaction conditions and yield. Below is a comparative summary of the most common methods.
| Chlorinating Agent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phosphorus Trichloride (B1173362) (PCl₃) | Toluene (B28343) | 110 (Reflux) | 16 | 99 | ChemicalBook |
| Phosphorus Oxychloride (POCl₃) | Toluene | 110 (Reflux) | 16 | 99 | Echemi[1] |
| POCl₃ / PCl₅ | Neat (POCl₃) | Reflux | 3 | High (not specified) | Echemi |
| Phosphorus Pentachloride (PCl₅) / POCl₃ | Neat (POCl₃) | 130-140 | 4 | 45 | Echemi |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of 4-chloro-3-nitropyridine using different chlorinating agents.
Method 1: Chlorination using Phosphorus Trichloride in Toluene
This protocol offers a high-yield synthesis of the target compound.
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, suspend 3-nitro-4-pyridinol (20 g, 143 mmol) in toluene (300 mL).
-
Cool the suspension to 0 °C in an ice bath.
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Slowly add phosphorus trichloride (65.7 g, 429 mmol) to the cooled suspension.
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Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C).
-
Maintain the reflux for 16 hours, monitoring the reaction progress by a suitable technique (e.g., TLC).
-
After completion, cool the mixture to room temperature.
-
Remove the solvent by rotary evaporation under reduced pressure.
-
Carefully pour the residue into ice water.
-
Adjust the pH of the aqueous solution to 10 with potassium carbonate (K₂CO₃).
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic phases sequentially with water (twice) and brine (once).
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain 4-chloro-3-nitropyridine.
Reported Yield: 99%[6]
Method 2: Chlorination using Phosphorus Oxychloride
This method provides an alternative high-yield route to the desired product.
Procedure:
-
To a suspension of 3-nitro-4-pyridinol (20g, 143mmol) in toluene (300ml), add phosphorous oxychloride (65.7g, 429mmol) at 0 °C.[1]
-
Warm the resulting mixture to room temperature, then heat to reflux (110 °C) for 16 hours.[1]
-
After cooling to room temperature, remove the solvent in vacuo.[1]
-
Pour the residue onto ice and basify with K₂CO₃ to a pH of 10.[1]
-
Extract the mixture with ethyl acetate.[1]
-
Wash the organic phase twice with water, followed by once with brine.[1]
-
Concentrate the organic phase to yield a brown oil which solidifies on standing.[1]
Reported Yield: 99%[1]
Method 3: Chlorination using Phosphorus Pentachloride and Phosphorus Oxychloride
This procedure utilizes a mixture of chlorinating agents.
Procedure:
-
To a mechanically stirred mixture of phosphorus pentachloride (16.32 g, 78.6 mmol) and phosphorus oxychloride (16.2 mL), add 4-hydroxy-3-nitropyridine (10.0 g, 71.4 mmol) portionwise at 55-60° C.
-
After the addition is complete, raise the temperature to 130-140° C for 4 hours.
-
Cool the reaction to room temperature and remove the excess phosphorus oxychloride.
-
Cautiously treat the residue with ice/water.
-
Make the solution basic with sodium carbonate and extract with ether.
-
Dry, filter, and concentrate the combined extracts to yield 4-chloro-3-nitropyridine as a pale yellow solid.
Reported Yield: 45%
Characterization Data
Spectroscopic data is crucial for the confirmation of the synthesized product's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Nucleus | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) | Solvent |
| 4-Hydroxy-3-nitropyridine | ¹H | δ 6.58 (d, J = 6 Hz, 1H), 7.85 (d, J = 6 Hz, 1H), 8.88 (s, 1H)[7] | DMSO |
| 4-Chloro-3-nitropyridine | ¹H | No specific data found in search results. | - |
| 4-Hydroxy-3-nitropyridine | ¹³C | No specific data found in search results. | - |
| 4-Chloro-3-nitropyridine | ¹³C | No specific data found in search results. | - |
Note: While specific NMR data for 4-chloro-3-nitropyridine was not explicitly found, related structures have been characterized, and the expected shifts can be inferred.
Infrared (IR) Spectroscopy
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4-Hydroxy-3-nitropyridine: An IR spectrum is available, which would show characteristic peaks for the hydroxyl (O-H), nitro (N-O), and pyridine (B92270) ring vibrations.[8]
-
4-Chloro-3-nitropyridine: The IR spectrum is expected to show the disappearance of the broad O-H stretch and the appearance of a C-Cl stretching vibration, in addition to the characteristic nitro group and pyridine ring absorptions.
Reaction Workflow and Logic
The synthesis of 4-chloro-3-nitropyridine from 4-hydroxy-3-nitropyridine is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom. The use of phosphorus-based chlorinating agents is standard for this type of transformation on heteroaromatic rings.
Diagram of the Synthetic Pathway
Caption: Synthetic workflow for the chlorination of 4-hydroxy-3-nitropyridine.
Logical Relationship of Reagents
The choice of chlorinating agent and reaction conditions are interdependent and influence the outcome of the synthesis.
Caption: Relationship between chlorinating agent and reaction yield.
Conclusion
The synthesis of 4-chloro-3-nitropyridine from 4-hydroxy-3-nitropyridine is a well-established and efficient process. The use of phosphorus trichloride or phosphorus oxychloride in toluene appears to provide the highest yields. Careful control of reaction conditions and a thorough work-up procedure are essential for obtaining a pure product. This guide provides researchers and drug development professionals with the necessary information to select and perform the most suitable synthetic route for their specific needs.
References
- 1. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 4-Hydroxy-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Chloro-3-nitropyridine | 13091-23-1 [chemicalbook.com]
- 7. 4-Hydroxy-3-nitropyridine | 5435-54-1 [chemicalbook.com]
- 8. 4-Hydroxy-3-nitropyridine(5435-54-1)IR [m.chemicalbook.com]
